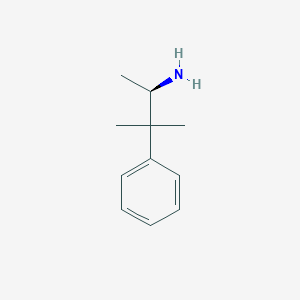
(R)-3-Methyl-3-phenylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methyl-3-phenylbutan-2-amine is an organic compound that belongs to the class of amines It is characterized by a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-3-phenylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzyl cyanide and acetone.
Grignard Reaction: Benzyl cyanide is reacted with a Grignard reagent derived from acetone to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to yield ®-3-Methyl-3-phenylbutan-2-amine.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-3-phenylbutan-2-amine may involve:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the hydrogenation step.
Purification: The product is purified through distillation or recrystallization to achieve the desired optical purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methyl-3-phenylbutan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
®-3-Methyl-3-phenylbutan-2-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a neurotransmitter or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Methyl-3-phenylbutan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Methyl-3-phenylbutan-2-amine: The enantiomer of ®-3-Methyl-3-phenylbutan-2-amine, differing in optical activity.
Phenethylamine: A structurally similar compound with different pharmacological properties.
Amphetamine: Shares a similar amine structure but has distinct biological effects.
Uniqueness
®-3-Methyl-3-phenylbutan-2-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other structurally related compounds.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
(2R)-3-methyl-3-phenylbutan-2-amine |
InChI |
InChI=1S/C11H17N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9H,12H2,1-3H3/t9-/m1/s1 |
Clave InChI |
HVPWOEYQHJCIKP-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C(C)(C)C1=CC=CC=C1)N |
SMILES canónico |
CC(C(C)(C)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















